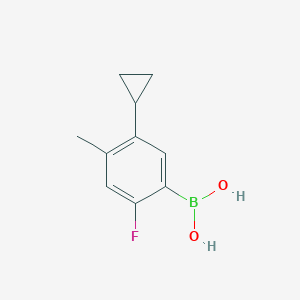
3,6-Diethoxybenzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenedicarbonitrile, 3,6-diethoxy- is a synthetic organic compound with the molecular formula C12H12N2O2. It is a derivative of phthalonitrile, where two ethoxy groups are substituted at the 3 and 6 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Benzenedicarbonitrile, 3,6-diethoxy- can be synthesized through a multi-step process involving the nitration of 1,2-dimethoxybenzene followed by the reduction of the nitro groups to amino groups. The amino groups are then converted to nitrile groups through a dehydration reaction. The reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the nitration and dehydration steps.
Industrial Production Methods: In an industrial setting, the production of 1,2-Benzenedicarbonitrile, 3,6-diethoxy- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 1,2-Benzenedicarbonitrile, 3,6-diethoxy- undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
1,2-Benzenedicarbonitrile, 3,6-diethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1,2-Benzenedicarbonitrile, 3,6-diethoxy- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethoxy and nitrile groups play a crucial role in its binding affinity and specificity towards these targets.
類似化合物との比較
3,6-Dibutoxy-1,2-benzenedicarbonitrile: Similar structure with butoxy groups instead of ethoxy groups.
3,6-Dimethoxy-1,2-benzenedicarbonitrile: Similar structure with methoxy groups instead of ethoxy groups.
3,6-Dioctyloxy-1,2-benzenedicarbonitrile: Similar structure with octyloxy groups instead of ethoxy groups.
Uniqueness: 1,2-Benzenedicarbonitrile, 3,6-diethoxy- is unique due to the presence of ethoxy groups, which can influence its reactivity and solubility compared to its analogs. The ethoxy groups provide a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.
特性
CAS番号 |
10264-67-2 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC名 |
3,6-diethoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N2O2/c1-3-15-11-5-6-12(16-4-2)10(8-14)9(11)7-13/h5-6H,3-4H2,1-2H3 |
InChIキー |
TWCDHRYFYXXMGU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=C(C=C1)OCC)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078941.png)
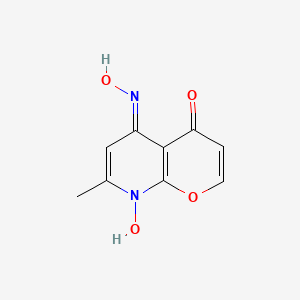


![4,5-Dibromo-2-[(2-chlorophenyl)methyl]-3(2H)-pyridazinone](/img/structure/B14078965.png)
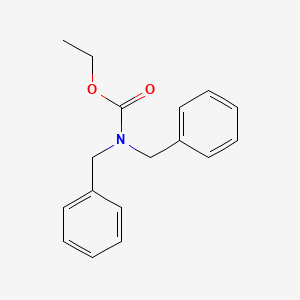
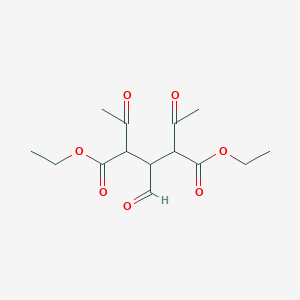
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078980.png)
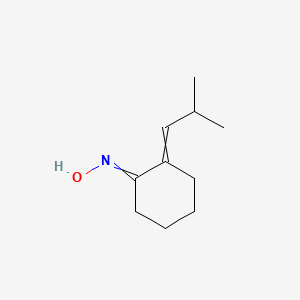

![2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B14078994.png)
![Methyl 4-[7-fluoro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079003.png)
![5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B14079005.png)
